![molecular formula C12H12ClN3O B1464490 3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine CAS No. 1281718-61-3](/img/structure/B1464490.png)
3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine
Overview
Description
3-Chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine (3-Cl-NMP) is a novel compound that has been studied for its potential applications in various scientific research fields. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine has been studied for its potential applications in various scientific research fields. It has been used as a ligand in coordination chemistry, as an inhibitor of enzymes such as thymidylate synthase, and as a tool for studying the structure of enzymes. Additionally, it has been studied for its potential as a therapeutic agent for diseases such as cancer.
Mechanism of Action
Target of Action
Some related compounds have shown affinity to heat shock proteins . These proteins play a crucial role in cellular stress responses and protein homeostasis.
Mode of Action
It is suggested that the compound might interact with its targets, possibly leading to changes in protein function
Biochemical Pathways
Given the potential interaction with heat shock proteins, it could influence protein folding and stress response pathways . The downstream effects of these interactions would depend on the specific proteins and pathways involved.
Result of Action
Based on its potential interaction with heat shock proteins, it could influence protein homeostasis and cellular stress responses .
Advantages and Limitations for Lab Experiments
3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine has several advantages for lab experiments. For example, it is relatively easy to synthesize, is stable, and has a low toxicity. Additionally, it is relatively inexpensive and can be easily purified using column chromatography. However, there are also some limitations to using 3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine in lab experiments. For example, it is not very soluble in water and is not very stable in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects.
Future Directions
There are several potential future directions for 3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine research. For example, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in coordination chemistry and as a therapeutic agent for diseases such as cancer. Finally, further research could be done to improve its synthesis method and to develop new methods for purifying and stabilizing it.
properties
IUPAC Name |
3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-17-10-5-3-2-4-9(10)8-16-12-11(13)14-6-7-15-12/h2-7H,8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQAKUPNCOBZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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